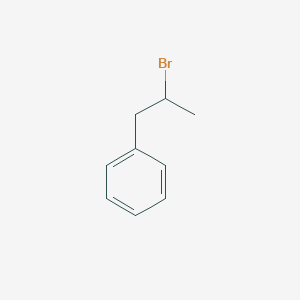

2-Bromo-1-phenylpropane

Description

The exact mass of the compound (2-Bromopropyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOCAOZCSNIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943464 | |

| Record name | (2-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-39-8 | |

| Record name | 2-Bromo-1-phenylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromopropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-1-phenylpropane from 1-phenylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromo-1-phenylpropane from 1-phenylpropane via benzylic bromination. The primary method described is a free-radical substitution reaction utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator. This guide provides detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in organic synthesis and drug discovery.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor for the introduction of various functional groups at the benzylic position. Its synthesis from the readily available starting material, 1-phenylpropane, is a key transformation. The most effective and selective method for this conversion is the benzylic bromination, which proceeds via a free-radical chain mechanism. This method is favored due to its high regioselectivity for the benzylic carbon, a result of the resonance stabilization of the intermediate benzylic radical.

Reaction Overview and Mechanism

The synthesis of this compound from 1-phenylpropane is achieved through a free-radical halogenation reaction. N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it provides a low, constant concentration of bromine radicals, which minimizes side reactions such as addition to the aromatic ring.[1] The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or by photochemical means (e.g., UV light).[2]

The reaction proceeds through a well-established three-step radical chain mechanism:

-

Initiation: The radical initiator (e.g., benzoyl peroxide) undergoes homolytic cleavage upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical.

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-phenylpropane, the C-H bond of which is weakened by the adjacent phenyl group. This abstraction forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The benzylic radical then reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of HBr with NBS, to yield the desired product, this compound, and a new bromine radical. This new bromine radical continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, product, and a representative experimental protocol.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1-Phenylpropane | C₉H₁₂ | 120.19 | 159 | 0.862 | 1.492 |

| This compound | C₉H₁₁Br | 199.09 | 107-109 / 16 mmHg[3][4] | 1.291[4][5] | 1.545[4][5] |

Table 2: Representative 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.40 | m | 5H | Aromatic protons |

| 4.25 | q | 1H | CH-Br |

| 3.10 | d | 2H | CH₂ |

| 1.75 | d | 3H | CH₃ |

Table 3: Representative 13C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 139.5 | Aromatic C (quaternary) |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 50.0 | CH-Br |

| 45.5 | CH₂ |

| 25.0 | CH₃ |

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from 1-phenylpropane.

Materials:

-

1-Phenylpropane

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylpropane (1.0 eq.), N-bromosuccinimide (1.1 eq.), and benzoyl peroxide (0.02 eq.). Add a sufficient volume of carbon tetrachloride to dissolve the reactants.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the consumption of the starting material. The reaction time is typically several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture through a pad of diatomaceous earth in a Büchner funnel to remove the solid succinimide.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and water to remove any remaining acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation.[6] Collect the fraction boiling at 107-109 °C at 16 mmHg.[3][4]

Visualizations

Diagram 1: Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Diagram 2: Free Radical Mechanism

Caption: The free-radical mechanism for benzylic bromination.

Diagram 3: Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Show how you would convert (in one or two steps) 1-phenylpropane to the t.. [askfilo.com]

- 3. This compound CAS#: 2114-39-8 [m.chemicalbook.com]

- 4. This compound | 2114-39-8 [chemicalbook.com]

- 5. 2-ブロモ-1-フェニルプロパン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. High Purity this compound 2114-39-8 Good Supplier [minstargroup.com]

Spectroscopic Analysis of 2-Bromo-1-phenylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-1-phenylpropane, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.15 - 7.35 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |

| 4.25 | Multiplet | 1H | - | Methine proton (-CHBr) |

| 3.10 & 3.35 | Multiplet | 2H | - | Methylene protons (-CH₂) |

| 1.65 | Doublet | 3H | ~7 Hz | Methyl protons (-CH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts (δ) are provided in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | Quaternary Aromatic Carbon (C-ipso) |

| 129.0 | Aromatic Carbons (C-ortho/C-meta) |

| 128.8 | Aromatic Carbons (C-ortho/C-meta) |

| 127.2 | Aromatic Carbon (C-para) |

| 50.5 | Methine Carbon (-CHBr) |

| 44.5 | Methylene Carbon (-CH₂) |

| 25.0 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a liquid film, reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3080 - 3030 | Medium | Aromatic C-H | Stretching |

| 2970 - 2860 | Medium | Aliphatic C-H | Stretching |

| 1605, 1495, 1455 | Medium to Strong | C=C | Aromatic Ring Stretching |

| 750, 700 | Strong | C-H | Aromatic Out-of-plane Bending |

| 650 - 550 | Medium to Strong | C-Br | Stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation.

Mass Spectral Data

The mass spectrum exhibits a molecular ion peak and several characteristic fragment ions. The presence of bromine is indicated by the isotopic pattern (M+ and M+2 peaks in a ~1:1 ratio).

| m/z | Relative Intensity (%) | Assignment |

| 198/200 | ~10 | [M]⁺, Molecular ion (C₉H₁₁Br)⁺ |

| 119 | 100 | [M - Br]⁺, Loss of Bromine radical |

| 91 | ~80 | [C₇H₇]⁺, Tropylium ion |

| 43 | ~30 | [C₃H₇]⁺, Propyl cation |

Fragmentation Pathway

The primary fragmentation pathway involves the loss of the bromine radical to form a stable secondary carbocation, which can then rearrange to the highly stable tropylium ion.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Caption: General workflow for acquiring NMR spectra.

IR Spectroscopy

For a liquid sample like this compound, a neat (undiluted) spectrum is typically obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In the electron ionization (EI) source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.[1]

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-phenylpropane

This guide provides a comprehensive overview of the key physical properties of 2-Bromo-1-phenylpropane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.

Physical Properties Data

The quantitative physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction setup, purification process design, and safety assessments.

| Physical Property | Value | Conditions |

| Boiling Point | 107-109 °C | at 16 mmHg[1][2][3][4] |

| Density | 1.291 g/mL | at 25 °C[1][2][3][4][5] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory methodologies for measuring the boiling point and density of liquid organic compounds like this compound.

This method is a common and efficient way to determine the boiling point of a small quantity of a liquid.[6]

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (with appropriate range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Sample of this compound

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[7]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the sample is level with the thermometer bulb.

-

Heating: Insert the thermometer and attached tube assembly into the Thiele tube, which is filled with mineral oil. The side arm of the Thiele tube is then gently and uniformly heated.[7]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

Temperature Reading: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6] This temperature is recorded as the boiling point of the sample.

Density is a fundamental physical property defined as mass per unit volume.[9] Using a pycnometer (a specific type of volumetric flask) provides highly accurate and reproducible measurements.

Apparatus and Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper and thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

-

Constant temperature water bath

Procedure:

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is filled to the mark, dry the outside, and weigh it again to get the mass of the pycnometer filled with water (m₂).

-

The volume of the pycnometer (V) can be calculated using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.

-

-

Measurement of Sample Density:

-

Empty the pycnometer, clean it thoroughly with acetone, and ensure it is completely dry.

-

Fill the dry pycnometer with this compound.

-

Place the filled pycnometer in the constant temperature water bath (at 25 °C) to allow the sample to reach thermal equilibrium.

-

Adjust the liquid level to the calibration mark, dry the exterior, and weigh the pycnometer with the sample (m₃).

-

-

Calculation:

-

The mass of the this compound sample is calculated as (m₃ - m₁).

-

The density of the sample (ρ_sample) is then determined by dividing the mass of the sample by the calibrated volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound such as this compound.

References

- 1. High Purity this compound 2114-39-8 Good Supplier [minstargroup.com]

- 2. 2-溴-1-苯丙烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. This compound | 2114-39-8 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

An In-depth Technical Guide on the Solubility of 2-Bromo-1-phenylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-phenylpropane. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on established chemical principles and available qualitative data. Furthermore, it offers a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents, which is crucial for its application in research and development.

Core Concepts

This compound, with the chemical formula C₉H₁₁Br, is a halogenated aromatic hydrocarbon. Its molecular structure, consisting of a phenyl group, a propane chain, and a bromine atom, governs its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The largely nonpolar structure of this compound suggests a higher affinity for nonpolar and weakly polar organic solvents.

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative and predicted solubility profile can be constructed based on its chemical structure and information from safety data sheets and chemical supplier information. It is generally described as being soluble in common organic solvents and insoluble or sparingly soluble in water.[1][2]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble / Miscible | The nonpolar alkyl chain of the solvents interacts favorably with the phenyl and propyl groups of the solute. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble / Miscible | The phenyl group of the solute has a strong affinity for aromatic solvents. |

| Polar Aprotic Solvents | |||

| Ethers | Diethyl ether | Soluble / Miscible | The ether's slight polarity and hydrocarbon character allow for good solvation of the solute. Mentioned as a suitable solvent in literature.[2] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble / Miscible | Similarities in polarity and the presence of halogens promote miscibility. Chloroform is a cited solvent.[2] |

| Ketones | Acetone | Soluble / Miscible | The carbonyl group introduces some polarity, but the overall nonpolar character of acetone allows for good miscibility.[3] |

| Esters | Ethyl acetate | Soluble / Miscible | The ester group provides some polarity, but the molecule is largely nonpolar, leading to good solubility. |

| Polar Protic Solvents | |||

| Alcohols | Methanol, Ethanol | Soluble / Miscible | The hydroxyl group makes these solvents polar, but the alkyl chains allow for interaction with the nonpolar parts of this compound. Ethanol is a cited solvent.[3][4] |

| Water | Water | Insoluble / Sparingly Soluble | The high polarity and extensive hydrogen bonding of water make it a poor solvent for the nonpolar this compound.[1][2] |

Experimental Protocol: Determination of Solubility

To obtain precise quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with tight-fitting caps (e.g., screw-cap vials with PTFE-lined septa)

-

Constant temperature bath or incubator

-

Vortex mixer or shaker

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solute should be clearly visible as a separate phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Safety Precautions

This compound is an irritant and may be harmful if swallowed or inhaled.[5] All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Workflow for determining the solubility of a compound.

References

Stereoisomers of 2-Bromo-1-phenylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-phenylpropane is a chiral organic compound that serves as a versatile building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Its structure incorporates a stereocenter at the second carbon of the propane chain, giving rise to two non-superimposable mirror images, the (R) and (S) enantiomers. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity, necessitating stereoselective synthesis or efficient separation methods. This guide provides an in-depth overview of the stereoisomers of this compound, including their physicochemical properties, synthesis, and separation, with a focus on experimental methodologies relevant to researchers in drug discovery and development.

Introduction to the Stereochemistry of this compound

This compound, with the chemical formula C₉H₁₁Br, possesses a chiral center at the carbon atom bonded to the bromine atom.[4] This chirality results in the existence of two enantiomers: (R)-2-Bromo-1-phenylpropane and (S)-2-Bromo-1-phenylpropane.

Caption: Chiral center of this compound.

The differential spatial arrangement of the bromine atom, hydrogen atom, methyl group, and benzyl group around the chiral carbon dictates the molecule's interaction with other chiral molecules, such as biological receptors. This makes the stereochemical purity of this compound a critical parameter in the synthesis of stereoisomerically pure drugs.

Physicochemical Properties

The physical and chemical properties of the racemic mixture and the individual enantiomers are crucial for their handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Br | [2][3][5] |

| Molecular Weight | 199.09 g/mol | [3][4][6] |

| Appearance | Colorless to light brown liquid | [2] |

| Boiling Point | 107-109 °C at 16 mmHg | [1][3][6] |

| Density | 1.291 g/mL at 25 °C | [1][3][6] |

| Refractive Index (n20/D) | 1.545 | [1][6] |

| CAS Number (Racemate) | 2114-39-8 | [1][2][3][4][6] |

Note: Properties for individual enantiomers are often similar to the racemate, with the key difference being the optical rotation.

Synthesis of Stereoisomers

The preparation of enantiomerically enriched or pure this compound can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthetic routes aim to produce a single enantiomer preferentially. One common approach involves the use of a chiral starting material or a chiral catalyst. For instance, the reaction of a chiral precursor like (R)- or (S)-1-phenyl-2-propanol with a brominating agent can proceed with inversion of configuration to yield the corresponding enantiomer of this compound.

Caption: Stereoselective synthesis of (S)-2-Bromo-1-phenylpropane.

Resolution of Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be accomplished through various techniques.

This method involves the reaction of the racemic this compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by conventional methods like crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[7][8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving a wide range of racemates.[8]

Experimental Protocols

General Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the bromination of 1-phenylpropane. Another approach involves the reaction of 1-phenyl-2-propanol with a brominating agent like hydrogen bromide.

Protocol: Bromination of 1-phenyl-2-propanol

-

To a stirred solution of 1-phenyl-2-propanol in a suitable solvent (e.g., diethyl ether), slowly add an equimolar amount of phosphorus tribromide (PBr₃) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Chiral Separation by HPLC

Objective: To resolve the enantiomers of racemic this compound.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)

-

Mobile phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

-

Racemic this compound sample

-

HPLC-grade solvents

Procedure:

-

Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Record the chromatogram and determine the retention times of the two enantiomers. The separation of the peaks indicates the resolution of the enantiomers.

Caption: Workflow for chiral HPLC separation.

Reactions of this compound

The stereochemistry of this compound plays a crucial role in its subsequent reactions, particularly in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

This compound can undergo both SN1 and SN2 reactions. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the stereochemistry of the starting material. In an SN2 reaction, a strong nucleophile will attack the chiral center, leading to an inversion of the stereochemical configuration.

Elimination Reactions

When treated with a strong base, this compound can undergo elimination reactions to form alkenes. The major product is typically 1-phenyl-1-propene, formed through an E2 mechanism, where the stereochemistry of the starting material can influence the stereochemistry of the resulting alkene (E or Z isomer).

Conclusion

The stereoisomers of this compound are of significant interest in synthetic organic chemistry and drug development. A thorough understanding of their properties, synthesis, and separation is essential for the preparation of enantiomerically pure compounds. The methodologies outlined in this guide, particularly the use of chiral HPLC, provide a robust framework for researchers working with this important chiral building block. The choice of synthetic strategy and separation technique will depend on the specific requirements of the target molecule and the available resources.

References

- 1. This compound | 2114-39-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 2114-39-8 [m.chemicalbook.com]

- 4. This compound | 2114-39-8 | Benchchem [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound 96 2114-39-8 [sigmaaldrich.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. benchchem.com [benchchem.com]

The Versatile Precursor: A Technical Guide to 2-Bromo-1-phenylpropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-phenylpropane, a halogenated aromatic hydrocarbon, serves as a pivotal precursor in a multitude of organic syntheses. Its chemical structure, featuring a reactive bromine atom at the secondary carbon and a phenyl group, allows for a diverse range of transformations, making it a valuable building block for the synthesis of complex molecules. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and its applications in the synthesis of significant chemical intermediates, including phenylacetone. The document is intended to be a comprehensive resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound (CAS No: 2114-39-8), also known as (2-bromopropyl)benzene, is a colorless to light brown liquid.[1] Its utility in organic synthesis stems from the presence of a good leaving group (bromine) and a phenyl moiety, which can be further functionalized. This combination makes it a versatile substrate for a variety of reactions, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents.[2][3] These reactions open pathways to a wide array of chemical structures, including pharmaceutical intermediates, fragrances, and polymers.[2][3]

One of the most notable, albeit controversial, applications of this compound is its use as a precursor in the synthesis of phenyl-2-propanone (P2P), a controlled substance and a key intermediate in the illicit production of amphetamine and methamphetamine.[4][5] This guide will discuss the chemical pathways involving this compound from a purely scientific standpoint, focusing on the reaction mechanisms and synthetic methodologies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling and characterization in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁Br | [2] |

| Molecular Weight | 199.09 g/mol | [2] |

| Appearance | Clear colorless to light brown liquid | [1] |

| Boiling Point | 107-109 °C at 16 mmHg | [5] |

| Density | 1.291 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.545 | [5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [2] |

| ¹H NMR (CDCl₃) | δ 1.65 (d, 3H), 3.05 (dd, 1H), 3.30 (dd, 1H), 4.25 (m, 1H), 7.20-7.40 (m, 5H) | [6] |

| ¹³C NMR (CDCl₃) | δ 25.0, 45.0, 50.0, 127.0, 128.5, 129.0, 140.0 | [6] |

| Mass Spectrum (m/z) | 198/200 (M+), 119, 91 (base peak) | [6] |

Core Synthetic Transformations

This compound is a versatile precursor that can undergo several key reactions, providing access to a variety of functional groups and molecular scaffolds.

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the molecule susceptible to nucleophilic attack at the secondary carbon. These reactions typically proceed via an SN2 mechanism, leading to inversion of stereochemistry if the starting material is chiral.

A common nucleophilic substitution is the reaction with sodium azide to form 2-azido-1-phenylpropane. This azide can then be readily reduced to the corresponding amine, 2-amino-1-phenylpropane (amphetamine), using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[7][8]

Experimental Protocol: Synthesis of 2-Azido-1-phenylpropane

-

Materials: this compound, sodium azide, dimethylformamide (DMF).

-

Procedure: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF. Add sodium azide (1.5 equivalents) to the solution. Heat the reaction mixture to 60-80°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed (typically within 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-azido-1-phenylpropane.[9]

-

Yield: This reaction typically proceeds with good to excellent yields, often exceeding 80-90%, depending on the specific conditions and purity of the reactants.

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base promotes an E2 elimination reaction, leading to the formation of an alkene. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product.

The major product of the dehydrobromination of this compound is typically 1-phenylpropene, as the resulting double bond is conjugated with the phenyl ring, providing extra stability.[10]

Experimental Protocol: Dehydrobromination to 1-Phenylpropene

-

Materials: this compound, potassium tert-butoxide, tert-butanol.

-

Procedure: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous tert-butanol. Add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred solution at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract with diethyl ether (3x). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.[11]

-

Yield: E2 eliminations are generally high-yielding reactions, often exceeding 90%.

Grignard Reagent Formation and Reactions

This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (1-phenylpropan-2-yl)magnesium bromide. This organometallic compound is a potent nucleophile and a strong base. It readily reacts with electrophiles, most notably carbonyl compounds (aldehydes and ketones), to form new carbon-carbon bonds, leading to the synthesis of secondary and tertiary alcohols.[5][7]

Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

-

Materials: this compound, magnesium turnings, anhydrous diethyl ether, acetone, dilute hydrochloric acid.

-

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone (1 equivalent) in anhydrous diethyl ether dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for an additional hour.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts. Separate the ether layer and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol (2-methyl-1-phenylpropan-2-ol). The product can be purified by distillation or chromatography.[7][12]

-

-

Yield: Grignard reactions with simple ketones are typically high-yielding, often in the range of 70-90%.

Application in the Synthesis of Phenyl-2-Propanone (P2P)

As previously mentioned, this compound is a known precursor for the synthesis of phenyl-2-propanone (P2P). This transformation can be achieved through various methods, one of which involves the reaction with a suitable nucleophile followed by hydrolysis. For instance, reaction with a cyanide source would yield a nitrile, which can then be hydrolyzed to a ketone. However, due to the illicit applications of P2P, the specific details of these syntheses are often found in clandestine literature and are not the focus of this technical guide.[5][13] The primary legitimate route to P2P involves the ketonization of phenylacetic acid.[5]

Mandatory Visualizations

Caption: Synthetic pathways from this compound.

Caption: Workflow for Grignard synthesis.

Conclusion

This compound is a versatile and valuable precursor in organic synthesis. Its ability to undergo nucleophilic substitution, elimination, and form Grignard reagents provides access to a wide range of functionalized molecules. While its application in the synthesis of controlled substances is a matter of legal and social concern, its legitimate use in the development of pharmaceuticals, fragrances, and polymers underscores its importance in the chemical industry. This guide has provided a comprehensive overview of its properties and key synthetic transformations, offering a valuable resource for chemists in research and development. It is imperative that the handling and use of this compound are conducted with strict adherence to safety protocols and regulatory requirements.

References

- 1. [PDF] Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. | Semantic Scholar [semanticscholar.org]

- 2. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. - Drugs and Alcohol [drugsandalcohol.ie]

- 3. US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]

- 4. Client Challenge [breakingbad.fandom.com]

- 5. Phenylacetone - Wikipedia [en.wikipedia.org]

- 6. Synthetic Reductions in Clandestine Amphetamine and Methamphetamine Laboratories - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. echemi.com [echemi.com]

- 10. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 12. This compound can be synthesised by | Filo [askfilo.com]

- 13. env.nm.gov [env.nm.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-1-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Bromo-1-phenylpropane (CAS No. 2114-39-8), a versatile reagent in organic synthesis. Due to its potential hazards, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel involved in its use. This guide consolidates critical safety data, outlines detailed handling procedures, and provides visual workflows to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as (2-Bromopropyl)benzene, is a combustible liquid that is colorless to light brown in appearance.[1][2] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is the first step in a comprehensive risk assessment.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Br | [3][4] |

| Molecular Weight | 199.09 g/mol | [3][4] |

| Appearance | Colorless to light brown clear liquid | [1][2] |

| Boiling Point | 107-109 °C at 16 mmHg | [2][4] |

| Density | 1.291 g/mL at 25 °C | [2][4] |

| Flash Point | 90 °C (194 °F) | [1][4] |

| Refractive Index | n20/D 1.545 | [2][4] |

| Solubility | Sparingly soluble in water | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to handle it accordingly. The compound is an irritant, causing skin, eye, and respiratory tract irritation.[1][5] It is also harmful if swallowed.[1] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[1]

GHS Classification:

-

Skin Irritation (Category 2) [3]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [3][4]

-

Combustible Liquid [5]

Hazard Statements:

-

H227: Combustible liquid.[5]

Safe Handling and Experimental Protocols

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following sections detail the necessary precautions and procedures.

Engineering Controls

Proper ventilation is the primary engineering control to minimize exposure.

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][5] | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][5] | Prevents skin contact which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling.[5] |

| Body Protection | A laboratory coat or chemical-resistant apron.[1][7] | Provides a barrier against accidental spills and contamination of personal clothing. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge if exposure limits are exceeded or if irritation is experienced.[1] | Minimizes the risk of inhaling vapors that may cause respiratory irritation. |

General Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[1]

-

Avoid breathing vapor or mist.[5]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][8]

-

Ground and bond containers when transferring material.[1]

Storage

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

-

Store away from incompatible substances such as strong oxidizing agents and strong bases.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][5] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][5] |

Accidental Release and Disposal

Spill Response

In case of a spill, follow these steps to mitigate the hazard:

-

Evacuate Personnel: Remove all non-essential personnel from the area.

-

Ventilate the Area: Ensure adequate ventilation.

-

Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spill.[1][5]

-

Collect the Waste: Place the absorbed material into a suitable, labeled container for disposal.[1][5]

-

Clean the Area: Clean the spill area thoroughly.

-

Prevent Environmental Contamination: Avoid runoff into storm sewers and ditches.[1]

Waste Disposal

Dispose of waste material in accordance with all applicable local, regional, and national regulations.[5] Do not dispose of with normal household waste.

Reactivity and Stability

-

Chemical Stability: this compound is stable under normal temperatures and pressures.[1]

-

Conditions to Avoid: Avoid ignition sources, excess heat, and exposure to flame.[1]

-

Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[1]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

Visual Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: General workflow for safely handling this compound.

Caption: Step-by-step protocol for responding to a spill.

Caption: Decision tree for first aid procedures following exposure.

By implementing these safety measures and maintaining a culture of safety awareness, researchers can confidently and responsibly utilize this compound in their synthetic endeavors.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. High Purity this compound 2114-39-8 Good Supplier [minstargroup.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-溴-1-苯丙烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. (1-Bromoethyl)benzene SDS - Download & Subscribe for Updates [sdsmanager.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. fishersci.com [fishersci.com]

Reactivity of the Carbon-Bromine Bond in 2-Bromo-1-phenylpropane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-bromo-1-phenylpropane. This compound, a secondary benzylic halide, serves as a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the C-Br bond's susceptibility to cleavage, leading to a variety of substitution and elimination products. The phenyl group and the secondary nature of the halogenated carbon create a nuanced reactivity profile, allowing for competition between SN1, SN2, E1, and E2 reaction pathways. Understanding these competing mechanisms is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Core Principles of Reactivity

The reactivity of this compound is governed by several key factors:

-

Benzylic Position: The carbon atom bonded to the bromine is benzylic. This position is critical as it allows for the stabilization of a positive charge in a carbocation intermediate through resonance with the adjacent phenyl group. This stabilization significantly enhances the feasibility of reaction pathways involving carbocations (SN1 and E1).

-

Secondary Halide: As a secondary alkyl halide, this compound is subject to steric hindrance, although less so than a tertiary halide. This steric environment allows for both bimolecular (SN2, E2) and unimolecular (SN1, E1) reactions to occur, with the predominant pathway being highly dependent on the reaction conditions.

-

Leaving Group: The bromide ion (Br-) is an excellent leaving group due to its stability in solution, which facilitates the cleavage of the C-Br bond.

Nucleophilic Substitution Reactions: A Competitive Landscape

Nucleophilic substitution reactions of this compound involve the replacement of the bromine atom by a nucleophile. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, often in competition with each other.

SN1 and SN2 Mechanisms

The SN1 reaction is a two-step process initiated by the spontaneous dissociation of the C-Br bond to form a resonance-stabilized secondary benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile. This pathway is favored by polar protic solvents (e.g., water, ethanol), which stabilize the carbocation intermediate, and by weak nucleophiles.

The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack). This leads to an inversion of stereochemistry at the chiral center. The SN2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO).

The competition between these two pathways is illustrated below:

Quantitative Data for Substitution Reactions

While specific kinetic data for this compound is not abundantly available in the literature, the following table presents expected outcomes based on the principles of physical organic chemistry and data from analogous secondary benzylic halides.

| Nucleophile | Solvent | Predominant Mechanism | Expected Major Product(s) | Relative Rate (Qualitative) |

| H₂O | Water | SN1 | 1-Phenyl-2-propanol (racemic) | Moderate |

| CH₃OH | Methanol | SN1 | 2-Methoxy-1-phenylpropane (racemic) | Moderate |

| CN⁻ | DMSO | SN2 | 3-Phenylbutanenitrile (inversion) | Fast |

| I⁻ | Acetone | SN2 | 2-Iodo-1-phenylpropane (inversion) | Fast |

| CH₃COO⁻ | Acetic Acid | Borderline SN1/SN2 | 1-Phenyl-2-propyl acetate | Slow |

Experimental Protocol: SN2 Reaction with Sodium Iodide

This protocol is a representative procedure for an SN2 reaction on a secondary halide.

Objective: To synthesize 2-iodo-1-phenylpropane from this compound via an SN2 reaction.

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

To this solution, add this compound (1.0 equivalent).

-

Attach a reflux condenser and heat the mixture to a gentle reflux with stirring. The reaction is driven by the precipitation of sodium bromide (NaBr), which is insoluble in acetone (Finkelstein reaction).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated NaBr.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-iodo-1-phenylpropane.

-

Purify the product by vacuum distillation or column chromatography.

Elimination Reactions: Formation of Alkenes

This compound can also undergo elimination reactions to form alkenes, primarily 1-phenyl-1-propene and 3-phenyl-1-propene. These reactions are often in competition with substitution and are favored by high temperatures and the use of strong, bulky bases.

E1 and E2 Mechanisms

The E1 reaction is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. A weak base removes a proton from a carbon adjacent to the positively charged carbon, forming a double bond. E1 reactions are favored by polar protic solvents and weak bases.

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the C-Br bond, while simultaneously the C-Br bond breaks and a double bond forms. This mechanism requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong, concentrated bases.

Regioselectivity and Stereoselectivity

The regioselectivity of the elimination is determined by which proton is removed:

-

Zaitsev's Rule: Removal of a proton from the C1 carbon results in the more substituted and conjugated alkene, 1-phenyl-1-propene . This is generally the thermodynamically favored product.[1]

-

Hofmann's Rule: Removal of a proton from the C3 methyl group results in the less substituted alkene, 3-phenyl-1-propene . This product is favored when using a sterically hindered base.

The E2 reaction is also stereoselective, with the trans (E) isomer of 1-phenyl-1-propene typically being the major product due to its greater thermodynamic stability.[2]

Quantitative Data for Elimination Reactions

The choice of base and solvent has a profound impact on the product distribution. The following table provides expected outcomes for the elimination reactions of this compound.

| Base | Solvent | Predominant Mechanism | Expected Major Product(s) | Comments |

| Sodium Ethoxide (NaOEt) | Ethanol | E2 (competes with SN2) | 1-Phenyl-1-propene (Zaitsev) | A strong, unhindered base favors the more stable alkene. |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | E2 | 3-Phenyl-1-propene (Hofmann) | A strong, sterically hindered base favors abstraction of the less hindered proton. |

| Water (H₂O) | Heat | E1 (competes with SN1) | 1-Phenyl-1-propene (Zaitsev) | Weak base conditions favor the E1 pathway, leading to the most stable alkene. |

Experimental Protocol: E2 Reaction with Potassium tert-Butoxide

This protocol is a representative procedure for an E2 reaction favoring the Hofmann product.

Objective: To synthesize 3-phenyl-1-propene from this compound.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Set up a dry round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Under a nitrogen atmosphere, add anhydrous tert-butanol to the flask, followed by the careful addition of potassium tert-butoxide (1.5 equivalents).

-

Stir the mixture until the base is fully dissolved.

-

Add this compound (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for several hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract with a nonpolar solvent (e.g., pentane or diethyl ether).

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (the product is volatile).

-

Purify the resulting 3-phenyl-1-propene by fractional distillation.

Formation of Organometallic Reagents

The C-Br bond in this compound can be used to form organometallic compounds, most notably Grignard reagents.

Grignard Reagent Formation

Reacting this compound with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) yields phenylpropylmagnesium bromide. This Grignard reagent is a powerful nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.

References

An In-depth Technical Guide to Electrophilic Addition Reactions Involving the 2-Bromo-1-phenylpropane System

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis and reactivity pertinent to 2-bromo-1-phenylpropane, a significant intermediate in organic synthesis. A critical clarification is that this compound, as a saturated haloalkane, does not itself undergo electrophilic addition reactions. Such reactions are characteristic of unsaturated compounds like alkenes and alkynes. Therefore, this guide will focus on the electrophilic addition reactions of the logical precursor, 1-phenylpropene , which directly leads to the formation of this compound. Furthermore, the subsequent reactivity of this compound through nucleophilic substitution and elimination pathways will be explored to provide a complete chemical context.

This document details the mechanisms, regioselectivity, and stereochemistry of these transformations. It includes structured data tables for quantitative analysis and detailed experimental protocols for key reactions, designed to be a valuable resource for professionals in chemical research and drug development.

Electrophilic Addition to 1-Phenylpropene: Synthesis of this compound

The primary route to this compound involves the electrophilic addition of hydrogen halides to 1-phenylpropene. The regioselectivity of this reaction is dictated by the stability of the carbocation intermediate.

Hydrobromination (Markovnikov Addition)

The addition of hydrogen bromide (HBr) to 1-phenylpropene follows Markovnikov's rule, yielding this compound as the major product.[1][2][3][4] The reaction proceeds via a two-step mechanism involving the formation of the most stable carbocation.

Mechanism:

-

Protonation of the Alkene: The π electrons of the double bond in 1-phenylpropene attack the electrophilic hydrogen of HBr. This protonation can occur at either carbon of the double bond.

-

Formation of the Benzylic Carbocation: Protonation of the terminal carbon of the double bond results in the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the adjacent phenyl ring.[1][2][4] The alternative, a simple secondary carbocation, is far less stable and therefore not favorably formed.[4]

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻) then acts as a nucleophile, attacking the stable benzylic carbocation to form the final product, this compound.[1][4]

Due to the pronounced stability of the benzylic carbocation, the reaction is highly regioselective, yielding almost exclusively (1-bromopropyl)benzene, which is an isomer of this compound, resulting from the addition to the other carbon. The common name for the major product is this compound.[1][2][3][4][5]

Caption: Mechanism of Markovnikov Hydrobromination of 1-Phenylpropene.

Hydrobromination (Anti-Markovnikov Addition)

In the presence of peroxides, the addition of HBr to 1-phenylpropene proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromo-1-phenylpropane.[6][7]

Mechanism:

-

Initiation: Peroxides decompose upon heating to form radicals, which then react with HBr to generate a bromine radical (Br•).

-

Propagation: The bromine radical adds to the double bond at the less substituted carbon, forming the more stable secondary benzylic radical. This radical then abstracts a hydrogen atom from HBr to yield the product and regenerate a bromine radical.

-

Termination: The reaction is terminated by the combination of any two radical species.

Other Electrophilic Additions to 1-Phenylpropene

-

Bromination (Addition of Br₂): 1-Phenylpropene reacts with bromine (Br₂) in an inert solvent to yield 1,2-dibromo-1-phenylpropane. The reaction typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.[8][9] However, the presence of the phenyl group can lead to some loss of stereospecificity due to the formation of a more open, resonance-stabilized benzylic carbocation, allowing for some syn-addition.[10]

-

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst and water, 1-phenylpropene undergoes hydration. Following Markovnikov's rule, the proton adds to the terminal carbon to form the stable benzylic carbocation, which is then attacked by water. Deprotonation yields 1-phenyl-1-propanol as the major product.[11][12][13] In contrast, hydroboration-oxidation results in the anti-Markovnikov product, 1-phenyl-2-propanol.[11]

Reactivity of this compound

Once formed, this compound, a secondary benzylic halide, is susceptible to both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.[14] The reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

-

Sₙ1 Mechanism: Favored by polar protic solvents and weak nucleophiles. The rate-determining step is the formation of the resonance-stabilized secondary benzylic carbocation. This pathway leads to a racemic mixture of substitution products if the starting material is chiral.[15][16][17]

-

Sₙ2 Mechanism: Favored by strong, non-bulky nucleophiles and polar aprotic solvents. This is a single-step, concerted mechanism where the nucleophile attacks the carbon bearing the bromine from the backside, leading to an inversion of stereochemistry.[15][16][17]

Elimination Reactions

-

E2 Mechanism: This bimolecular elimination is favored by strong, bulky bases.[18][19][20] The base removes a proton from a carbon adjacent to the carbon-bromine bond in a concerted step with the departure of the bromide leaving group. The major product is typically the more stable (Zaitsev) alkene, 1-phenylpropene, which is conjugated with the phenyl ring.[21]

-

E1 Mechanism: This unimolecular elimination competes with the Sₙ1 reaction and is favored by weak bases and polar protic solvents. It proceeds through the same carbocation intermediate as the Sₙ1 reaction.[18][19][22]

Caption: Competing Substitution and Elimination Pathways for this compound.

Quantitative Data Summary

The regioselectivity and yield of these reactions are highly dependent on the specific reaction conditions.

| Reaction | Reagents | Major Product | Regio/Stereo-selectivity | Typical Yield |

| Hydrobromination | 1-Phenylpropene, HBr | This compound | Markovnikov | High |

| Radical Hydrobromination | 1-Phenylpropene, HBr, Peroxides | 1-Bromo-1-phenylpropane | Anti-Markovnikov | High |

| Bromination | 1-Phenylpropene, Br₂ in CCl₄ | 1,2-Dibromo-1-phenylpropane | Anti-addition (major) | Good to High |

| Acid-Catalyzed Hydration | 1-Phenylpropene, H₂O, H₂SO₄ | 1-Phenyl-1-propanol | Markovnikov | Moderate to Good |

| Dehydrobromination (E2) | This compound, KOtBu | 1-Phenylpropene | Zaitsev Product | High |

Experimental Protocols

Protocol: Synthesis of this compound via Hydrobromination of 1-Phenylpropene

This protocol describes the Markovnikov addition of HBr to 1-phenylpropene.

Materials:

-

1-Phenylpropene

-

48% Hydrobromic acid (HBr)

-

Anhydrous calcium chloride or magnesium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask, separatory funnel, reflux condenser, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpropene (e.g., 10 mmol) in a minimal amount of a non-reactive solvent like dichloromethane or use neat if appropriate.

-

Addition of HBr: Cool the flask in an ice bath. Slowly add a stoichiometric excess (e.g., 12 mmol) of 48% hydrobromic acid dropwise with vigorous stirring.

-

Reaction: Allow the mixture to stir in the ice bath for 1 hour and then let it warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Workup: Transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol: Dehydrobromination of this compound to 1-Phenylpropene

This protocol describes an E2 elimination to form 1-phenylpropene.[23]

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol or THF

-

Round-bottom flask, reflux condenser, standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous tert-butanol or THF and potassium tert-butoxide (e.g., 1.5 equivalents).

-

Addition of Substrate: Dissolve this compound (1 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the base at room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and quench by carefully adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or hexanes).

-

Isolation and Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The resulting 1-phenylpropene can be purified by distillation.

Caption: General experimental workflows for synthesis and subsequent elimination.

Conclusion

While this compound is a saturated haloalkane and thus not a substrate for electrophilic addition, its synthesis is fundamentally linked to this class of reactions through its precursor, 1-phenylpropene. Understanding the electrophilic addition of reagents like HBr, Br₂, and H₂O to 1-phenylpropene is crucial for controlling the synthesis of this compound and related structures. The pronounced stability of the intermediate benzylic carbocation governs the high regioselectivity observed in these reactions. Subsequently, the reactivity of this compound is dominated by competing nucleophilic substitution and elimination pathways, the outcomes of which are dictated by specific reaction conditions. This guide provides the foundational chemical principles, quantitative data, and practical protocols necessary for the effective use of this chemical system in research and development.

References

- 1. Addition of HBr to 1-phenylpropene yields only (1-bromopropyl)benzene. Pr.. [askfilo.com]

- 2. brainly.com [brainly.com]

- 3. Addition of \mathrm{HBr} to 1 -phenylpropene yields only (1-bromopropyl)b.. [askfilo.com]

- 4. Addition of HBr to 1-phenylpropene Addition of HBr to 1-phenylpropene yi.. [askfilo.com]

- 5. Solved Additional Mechanism Practice 16-36 Addition of HBr | Chegg.com [chegg.com]

- 6. Solved The reaction of 1-phenyl-1-propene with HBr& peroxide | Chegg.com [chegg.com]

- 7. Solved 1-Phenylpropene this compound | Chegg.com [chegg.com]

- 8. chemguide.net [chemguide.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. [SOLVED] When trans-1-phenylpropene is treated with bromine, some syn addition is observed. | SolutionInn [solutioninn.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Page loading... [guidechem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 17. reddit.com [reddit.com]

- 18. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]